1-Bromo-4-methoxypentane

Catalog No.
S13661139
CAS No.
M.F
C6H13BrO
M. Wt
181.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-methoxypentane

Product Name

1-Bromo-4-methoxypentane

IUPAC Name

1-bromo-4-methoxypentane

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

InChI

InChI=1S/C6H13BrO/c1-6(8-2)4-3-5-7/h6H,3-5H2,1-2H3

InChI Key

METYEKWKVRJCIJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCBr)OC

1-Bromo-4-methoxypentane is an organic compound with the molecular formula C6_6H13_{13}BrO. It features a bromine atom attached to the first carbon of a pentane chain, with a methoxy group (-OCH3_3) located at the fourth carbon. This compound is classified as an alkyl halide and is known for its reactivity due to the presence of the bromine atom, which acts as a good leaving group in

1-Bromo-4-methoxypentane primarily undergoes nucleophilic substitution and elimination reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as alkoxides, thiolates, or amines, typically in polar aprotic solvents like dimethyl sulfoxide or acetonitrile. This process can yield ethers, thioethers, or amines depending on the nucleophile used.
  • Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide, 1-bromo-4-methoxypentane can undergo elimination to form alkenes. The major product from these reactions is often an alkene like 4-methoxypent-1-ene.

While specific biological activity data for 1-bromo-4-methoxypentane is limited, compounds with similar structures often exhibit various biological activities. For instance, alkyl halides can demonstrate antimicrobial and antifungal properties due to their ability to disrupt cellular membranes or interfere with metabolic pathways. Further studies would be necessary to establish any specific biological effects of 1-bromo-4-methoxypentane directly .

The synthesis of 1-bromo-4-methoxypentane can be achieved through several methods:

  • Bromination of 4-Methoxypentanol: One common method involves the bromination of 4-methoxypentanol using bromine or phosphorus tribromide under controlled conditions. This reaction typically proceeds via a free radical mechanism or through electrophilic addition .
  • Substitution Reactions: The compound can also be synthesized through nucleophilic substitution reactions involving appropriate precursors and sodium methoxide in a solvent like methanol under reflux conditions.
  • Industrial Methods: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions for higher yields and purity during the synthesis process.

1-Bromo-4-methoxypentane has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Modification of Biomolecules: The compound is used in biological research for modifying biomolecules to study various biological pathways and mechanisms.
  • Material Science: It finds utility in developing specialty chemicals and materials due to its reactivity .

Several compounds share structural similarities with 1-bromo-4-methoxypentane:

Compound NameStructure TypeUnique Features
1-Bromo-3-methoxypropaneAlkyl HalideShorter carbon chain; different steric effects
1-Bromo-4-methylpentaneAlkyl HalideLacks methoxy group; different reactivity
1-Bromo-5-methoxypentaneAlkyl HalideLonger carbon chain; distinct reactivity
1-Bromo-6-methoxyhexaneAlkyl HalideLonger carbon chain; altered physical properties

Uniqueness: 1-Bromo-4-methoxypentane is distinguished by its specific carbon chain length and the positioning of the methoxy group. These features influence its reactivity profile and physical properties compared to shorter or longer-chain analogs, making it particularly useful in targeted synthetic applications .

1-Bromo-4-methoxypentane (CAS Number: 3706-57-8) represents a specialized halogenated ether compound with the molecular formula C₆H₁₃BrO and a molecular weight of 181.071 g/mol [1]. The compound exhibits a unique structural architecture featuring a pentane backbone with bromine substitution at the terminal carbon (C-1) and methoxy functionality at the C-4 position, creating distinct thermodynamic characteristics that influence its phase behavior and physical properties.

The fundamental thermodynamic parameters for 1-bromo-4-methoxypentane remain incompletely characterized in the current literature, presenting significant gaps in experimental data. The exact mass of 180.015 g/mol and polar surface area of 9.23 Ų have been computationally determined, indicating moderate polarity primarily attributed to the methoxy functional group [1]. The octanol-water partition coefficient (LogP) of 2.196 suggests intermediate lipophilicity, positioning the compound between highly lipophilic and hydrophilic extremes [1].

Critical thermodynamic parameters including boiling point, melting point, and density values are notably absent from available databases and literature sources, representing substantial knowledge gaps that require experimental determination. This lack of fundamental phase behavior data significantly limits the comprehensive understanding of the compound's thermodynamic profile and industrial applicability.

Based on structural analogies with related bromoalkanes and methoxyalkanes, the compound likely exhibits liquid phase characteristics at standard temperature and pressure conditions. The presence of the methoxy group is expected to elevate the boiling point compared to the corresponding unbranched bromoalkane due to increased intermolecular dipole-dipole interactions and potential hydrogen bonding with polar solvents [2].

Vapor pressure characteristics remain experimentally undetermined, though the molecular structure suggests moderate volatility at ambient conditions. The bromine atom contributes to molecular weight and polarizability, while the methoxy group introduces polarity that may reduce vapor pressure relative to simple bromoalkanes [3].

Critical temperature and pressure values require experimental determination through specialized high-pressure techniques. Estimation methods based on group contribution approaches could provide preliminary values, but experimental validation remains essential for accurate thermodynamic modeling and process design applications.

Solubility Characteristics in Organic Media

The solubility profile of 1-bromo-4-methoxypentane in organic solvents reflects the compound's amphiphilic character, combining the hydrophobic alkyl chain with bromine substitution and the polar methoxy functionality. This dual nature creates distinct solubility patterns across various organic media, with implications for separation processes, reaction optimization, and analytical methodologies.

In nonpolar solvents such as hexane and toluene, 1-bromo-4-methoxypentane demonstrates high predicted solubility based on the predominant alkyl character and halogen substitution [4]. The bromine atom enhances van der Waals interactions with nonpolar media, while the relatively small polar contribution from the methoxy group does not significantly impede dissolution. Analogous brominated compounds exhibit similar behavior, with high solubility in hydrocarbon solvents due to favorable dispersion forces and minimal polar interactions [5].

Aromatic solvents including toluene and benzene derivatives provide excellent solvation environments for 1-bromo-4-methoxypentane. The π-electron systems in aromatic solvents can interact favorably with the bromine atom through weak π-halogen interactions, while the alkyl backbone maintains compatibility with the aromatic environment. Literature precedent suggests that brominated organic compounds generally exhibit enhanced solubility in aromatic media compared to aliphatic solvents of similar polarity .

Polar aprotic solvents such as dichloromethane and acetone offer favorable solvation characteristics for 1-bromo-4-methoxypentane. Dichloromethane provides excellent solvation due to its moderate polarity and ability to accommodate both the polar methoxy group and the polarizable bromine atom . The solvent's halogenated nature creates additional compatibility through similar intermolecular forces. Acetone's moderate polarity and hydrogen bond accepting capability complement the methoxy functionality while maintaining compatibility with the nonpolar alkyl chain.

Protic solvents including ethanol and methanol present intermediate solubility characteristics. The methoxy group in 1-bromo-4-methoxypentane can participate in hydrogen bonding interactions with protic solvents, enhancing dissolution beyond that expected from purely hydrophobic considerations [5]. However, the dominant alkyl character limits complete miscibility, resulting in moderate solubility profiles. The hydroxyl groups in alcoholic solvents can form hydrogen bonds with the ether oxygen, creating favorable enthalpic contributions to solubility.

Ether solvents such as diethyl ether and tetrahydrofuran provide highly compatible media for 1-bromo-4-methoxypentane dissolution. The ether-ether interactions between solvent and solute create favorable mixing conditions, with both components sharing similar electronic characteristics and hydrogen bonding capabilities [2]. The absence of protic interference allows for optimal solvation of both the methoxy group and the halogenated terminus.

Aqueous solubility remains extremely limited due to the compound's predominantly hydrophobic character. The single methoxy group provides insufficient polar character to overcome the hydrophobic contributions from the pentyl chain and bromine atom. Water solubility is expected to be several orders of magnitude lower than organic solvent solubility, consistent with similar alkyl halides and ethers [7].

Degradation Pathways Under Varied Conditions

1-Bromo-4-methoxypentane undergoes multiple degradation pathways depending on environmental conditions, with the primary decomposition routes involving the labile carbon-bromine bond and the electron-rich methoxy functionality. Understanding these degradation mechanisms is crucial for stability assessment, storage recommendations, and environmental fate prediction.

Hydrolytic degradation represents the most significant decomposition pathway under aqueous conditions. The reaction proceeds through nucleophilic substitution at the carbon-bromine bond, following SN2 mechanism kinetics due to the primary alkyl halide structure [8] [9]. Water molecules act as nucleophiles, attacking the carbon center and displacing bromide ion to form 4-methoxypentan-1-ol as the primary product. The reaction rate increases substantially with temperature elevation and pH adjustment toward basic conditions. Under neutral aqueous conditions at ambient temperature, hydrolysis proceeds slowly, but heating accelerates the process significantly [10].

Base-catalyzed hydrolysis occurs rapidly in the presence of hydroxide ions, which serve as superior nucleophiles compared to water molecules. The reaction mechanism involves direct attack by hydroxide ion at the carbon-bromine bond, resulting in bromide ion elimination and alcohol formation [9]. This pathway exhibits first-order kinetics with respect to both substrate and hydroxide concentration, making it highly dependent on pH conditions. The enhanced nucleophilicity of hydroxide ions compared to water increases reaction rates by several orders of magnitude.

Thermal decomposition becomes significant at elevated temperatures, typically above 200°C, where homolytic cleavage of the carbon-bromine bond predominates [11] [12]. The process generates alkyl radicals and bromine atoms as primary products, which subsequently undergo secondary reactions including hydrogen abstraction, radical coupling, and disproportionation. The methoxy group may also participate in thermal decomposition through carbon-oxygen bond cleavage, particularly at temperatures exceeding 300°C. Thermal stability decreases in the presence of metal surfaces or other catalytic materials that can promote radical formation.

Photochemical degradation occurs under ultraviolet radiation exposure, particularly at wavelengths below 300 nm where the carbon-bromine bond absorbs efficiently [13] [14]. UV photolysis leads to homolytic bond cleavage, generating alkyl and bromine radicals that initiate complex reaction cascades. The quantum yield for C-Br bond dissociation is typically high for primary alkyl bromides, making photochemical degradation a significant concern under outdoor conditions or UV-rich environments. The methoxy group may also undergo photochemical transformations, particularly alpha-cleavage reactions that generate methyl radicals and alkoxy species [15].

Oxidative degradation pathways become relevant in the presence of oxygen and radical initiators such as heat, light, or metal catalysts. The process typically initiates through hydrogen abstraction from the alkyl chain, particularly at positions adjacent to the methoxy group where electron donation stabilizes the resulting radicals [16]. Subsequent reactions with molecular oxygen generate peroxy radicals that propagate chain reactions, leading to complex mixtures of oxidized products including aldehydes, ketones, and carboxylic acids.

Acid-catalyzed reactions primarily affect the methoxy functionality through protonation of the ether oxygen, creating electron-deficient centers susceptible to nucleophilic attack or elimination reactions [8]. Strong acids can promote carbocation formation adjacent to the methoxy group, leading to rearrangement products and elimination of methanol. These reactions typically require elevated temperatures and strong acid conditions to proceed at significant rates.

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

180.01498 g/mol

Monoisotopic Mass

180.01498 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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